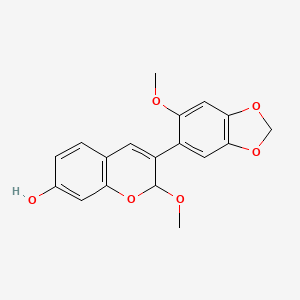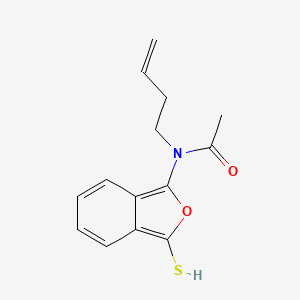![molecular formula C18H18O B12572893 1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene CAS No. 275384-72-0](/img/structure/B12572893.png)
1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Bicyclo[221]hept-5-en-2-yl)methoxy]naphthalene is a complex organic compound characterized by a bicyclic structure fused with a naphthalene moiety
Preparation Methods
The synthesis of 1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene typically involves the reaction of naphthalene derivatives with bicyclo[2.2.1]hept-5-en-2-ylmethanol under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: This compound shares the bicyclic structure but differs in its functional groups and applications.
Bicyclo[2.2.1]hept-2-ene,5-methoxy-, exo-: Another similar compound with a different substitution pattern on the bicyclic ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
275384-72-0 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethoxy)naphthalene |
InChI |
InChI=1S/C18H18O/c1-2-6-17-14(4-1)5-3-7-18(17)19-12-16-11-13-8-9-15(16)10-13/h1-9,13,15-16H,10-12H2 |
InChI Key |
NRQDHHUTNSNVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


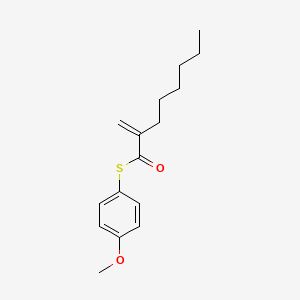
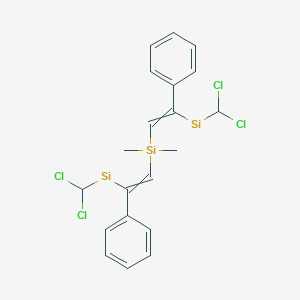
![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)
![N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12572833.png)
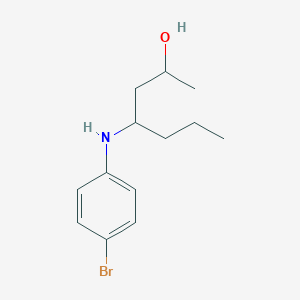
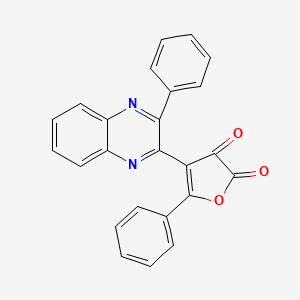


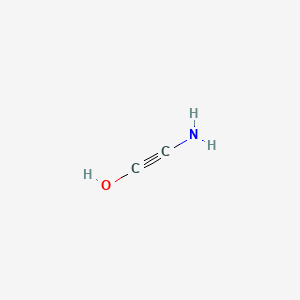
![2-Phenyl[1,3]oxazolo[4,5-b]quinoline](/img/structure/B12572868.png)
![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)
